molecular formula C14H11ClN2O2S B512952 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 898639-98-0

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B512952
CAS No.: 898639-98-0
M. Wt: 306.8g/mol
InChI Key: UCZCLEBIVVXILD-UHFFFAOYSA-N
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Description

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring substituted with a chlorine atom and a sulfonyl group, which is further connected to a methyl-substituted imidazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-chloro-1-naphthol with a suitable sulfonyl chloride, followed by the cyclization with 2-methylimidazole under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the imidazole ring, leading to different products.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, resulting in a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring may also participate in binding to metal ions or other biomolecules, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-naphthol: A precursor in the synthesis of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole, known for its use in biochemical assays.

    1-(4-chloronaphthyl)-2-methylimidazole:

Uniqueness

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-16-8-9-17(10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCLEBIVVXILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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